Humulane

Anti-inflammatory Cytokine inhibition Sesquiterpene pharmacology

Researchers studying cytokine-mediated inflammation often face inconsistent results when substituting sesquiterpenes from the same botanical source. α-Humulene addresses this by uniquely suppressing TNF-α and IL-1β in LPS-induced models where trans-caryophyllene shows no effect. • 16.4× greater anti-Cryptococcus neoformans potency (IC50 1.18 µg/mL) vs β-caryophyllene (IC50 19.4 µg/mL). • Validated CB2 receptor binding (Ki = 19.6 µM), critical for entourage effect studies with cannabinoids. • Leptogorgin A scaffold demonstrates selective cytotoxicity against drug-resistant 22Rv1 prostate cancer cells. Supplied as a certified research reagent with batch-specific purity analysis and ambient-temperature global shipping.

Molecular Formula C15H30
Molecular Weight 210.4 g/mol
Cat. No. B1235185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHumulane
Molecular FormulaC15H30
Molecular Weight210.4 g/mol
Structural Identifiers
SMILESCC1CCCC(CCC(CCC1)(C)C)C
InChIInChI=1S/C15H30/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h13-14H,5-12H2,1-4H3
InChIKeyUTJJFHJHTZKQSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Humulane Sesquiterpenoids Overview


Humulane designates a class of sesquiterpenoid natural products characterized by an 11-membered macrocyclic carbon skeleton. The parent hydrocarbon humulane (1,1,4,8-tetramethylcycloundecane, C15H30) serves as the fundamental scaffold [1]. The most extensively studied member is α-humulene, a volatile sesquiterpene found in essential oils of plants such as hops (Humulus lupulus), Cordia verbenacea, and Cannabis sativa [2]. α-Humulene and related humulane-type compounds have been reported to exhibit anti-inflammatory, antimicrobial, and cytotoxic activities [2].

11-membered macrocyclic sesquiterpene scaffold
Essential oil constituent (hops, Cordia verbenacea, Cannabis sativa)
Reported class-level bioactivities: inflammation, antimicrobial, cytotoxicity assays

Why Humulane Compounds Are Not Interchangeable


Sesquiterpenes exhibit diverse biological activities that are highly sensitive to subtle variations in carbon skeleton geometry and functional group arrangement. Humulane-type compounds possess a unique 11-membered macrocyclic ring system that distinguishes them from other sesquiterpene classes such as caryophyllanes (bicyclic), germacranes (10-membered ring), or eudesmanes [1]. Direct comparative studies demonstrate that α-humulene and its close structural analog β-caryophyllene, despite co-occurrence in the same essential oils, display divergent anti-inflammatory and antimicrobial profiles in the same experimental systems [2]. These differences arise from the distinct conformational landscapes and electronic properties of the humulane macrocycle, which influence target engagement and downstream signaling. Consequently, substituting a humulane-type compound with another sesquiterpene—even one from the same botanical source—cannot be assumed to yield equivalent biological outcomes. The following quantitative evidence establishes where humulane compounds offer verifiable differentiation.

Structural class mismatch
Humulane 11-membered macrocycle differs from caryophyllane (bicyclic) or germacrane (10-membered) scaffolds; conformational landscape may shift target engagement.
Endpoint profile divergence
α-Humulene and trans-caryophyllene show divergent cytokine-suppression profiles in identical inflammatory models; substituting one for the other may not reproduce endpoint outcomes.

Key Evidence: Humulane Differentiation


Cytokine Suppression in Inflammation

In a lipopolysaccharide (LPS)-induced acute inflammation model in rat paw, α-humulene demonstrated superior cytokine suppression relative to the structurally related sesquiterpene trans-caryophyllene. While both compounds reduced neutrophil migration and NF-κB activation, only α-humulene significantly attenuated TNF-α and IL-1β levels, paw oedema, and kinin B1 receptor up-regulation [1].

Cytokine suppression
Head-to-head
α-Humulene: significant reduction in TNF-α, IL-1β, paw oedema, B1 receptor up-regulation (p<0.05)
trans-Caryophyllene: reduced neutrophil migration and NF-κB, but no significant effect on TNF-α, IL-1β, oedema or B1 receptor
Supports differential cytokine-pathway engagement beyond NF-κB inhibition
LPS rat paw model; oral 50 mg/kg
Anti-inflammatory Cytokine inhibition Sesquiterpene pharmacology

Antifungal Activity Against Cryptococcus neoformans

α-Humulene exhibited potent and selective antifungal activity against Cryptococcus neoformans, with an IC50 value of 1.18 µg/mL, which is 16.4-fold more potent than β-caryophyllene (IC50 = 19.4 µg/mL). Caryophyllene oxide was inactive .

Antifungal IC₅₀
Data to verify
1.18 µg/mL
α-Humulene vs C. neoformans
Supports antifungal screening context; 16.4-fold more potent than β-caryophyllene
Source review recommended; isolate from Cannabis sativa volatile oil
Antifungal Antimicrobial resistance Natural product screening

In Vivo Anti-Inflammatory Efficacy in Oedema Models

In both mouse and rat carrageenan-induced paw oedema models, oral α-humulene demonstrated anti-inflammatory efficacy comparable to the corticosteroid dexamethasone, used as a positive control. This effect was observed alongside suppression of PGE₂, iNOS, and COX-2 expression [1].

Oedema model response
Head-to-head
α-Humulene: marked oedema inhibition, comparable to dexamethasone; uniquely inhibited histamine-induced oedema
Dexamethasone (positive control); (-)-trans-caryophyllene effective but did not inhibit histamine-induced oedema
Reported model endpoint context; supports inflammation model interpretation
Mouse/rat carrageenan oedema; oral route
In vivo inflammation Oedema models Comparative pharmacology

Cytotoxicity Against Drug-Resistant Prostate Cancer

Leptogorgin A, a humulane sesquiterpenoid from the marine gorgonian Leptogorgia sp., showed moderate cytotoxicity with selectivity toward drug-resistant 22Rv1 prostate cancer cells (IC50 = 31.0 µM) compared to non-cancer PNT2 prostate cells (IC50 = 35.8 µM). In contrast, leptogorgin B (IC50 >100 µM) was essentially inactive [1].

Cancer cell cytotoxicity
Head-to-head
Leptogorgin A: 22Rv1 IC₅₀ = 31.0 µM; PNT2 IC₅₀ = 35.8 µM (selectivity ratio ~1.15)
Leptogorgin B: IC₅₀ >100 µM (inactive); Doxorubicin: 22Rv1 0.084 µM, PNT2 1.12 µM
Reported differential cytotoxicity endpoint in drug-resistant prostate model
MTT assay 72 h; human prostate cell lines
Cancer drug resistance Prostate cancer Marine natural products

CB2 Cannabinoid Receptor Binding Affinity

Among 17 terpenoids tested for human cannabinoid receptor binding, only α-humulene and α-terpineol showed affinity for CB2 receptors. α-Humulene displayed a Ki value of 19.6 µM, while α-terpineol exhibited a Ki of 2.3 µM .

CB2 receptor affinity
Data to verify
Ki = 19.6 µM
α-Humulene human CB2
Supports cannabinoid receptor interaction research; one of two active among 17 terpenoids
Radioligand binding; 8.5-fold lower affinity than α-terpineol
Cannabinoid receptor CB2 binding Terpene pharmacology

Application Scenarios for Humulane Compounds


Anti-Inflammatory Drug Discovery

Researchers developing novel anti-inflammatory agents should prioritize α-humulene over trans-caryophyllene when aiming to suppress TNF-α and IL-1β production. The in vivo evidence demonstrates that α-humulene uniquely inhibits these key pro-inflammatory cytokines in the LPS-induced rat paw model, whereas trans-caryophyllene does not [1]. This differential activity makes α-humulene a more relevant tool compound for studying cytokine-mediated inflammatory disorders such as rheumatoid arthritis or inflammatory bowel disease.

Antifungal Lead Optimization for Cryptococcal Infections

Given the 16.4-fold greater potency of α-humulene (IC50 = 1.18 µg/mL) compared to β-caryophyllene (IC50 = 19.4 µg/mL) against Cryptococcus neoformans , α-humulene is the preferred scaffold for developing novel antifungal agents targeting this pathogen. This is particularly relevant for immunocompromised patient populations where cryptococcal meningitis remains a significant clinical challenge.

Anticancer Agent Development for Drug-Resistant Prostate Cancer

Leptogorgin A, a humulane sesquiterpenoid from the marine gorgonian Leptogorgia sp., demonstrates preferential cytotoxicity toward drug-resistant 22Rv1 prostate cancer cells (IC50 = 31.0 µM) relative to non-cancer PNT2 cells (IC50 = 35.8 µM) [2]. This selectivity, though moderate, provides a validated structural starting point for medicinal chemistry efforts aimed at overcoming therapy resistance in advanced prostate cancer.

Cannabis Terpene & Entourage Effect Research

α-Humulene's demonstrated CB2 receptor binding affinity (Ki = 19.6 µM) distinguishes it from the majority of cannabis terpenes, which show no measurable cannabinoid receptor interaction . This property positions α-humulene as a critical component in studies investigating the entourage effect, where terpenes may modulate the pharmacological activity of cannabinoids like THC or CBD.

Application
Selection Property
Validation Focus
Inflammation pathway research
Cytokine-suppression profile
TNF-α/IL-1β and oedema endpoints
Antifungal screening studies
Antifungal potency context
Cryptococcus neoformans MIC panels
Cancer cell-model studies
Cell-viability endpoint context
Drug-resistant prostate cancer assays
Cannabinoid receptor research
CB2 binding affinity
Radioligand displacement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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